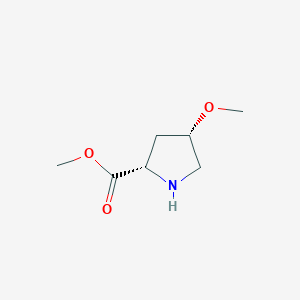
(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.
Esterification: Conversion of the carboxylic acid group to the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Various substituted pyrrolidine derivatives can be formed.
科学的研究の応用
(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Methyl 4-hydroxypyrrolidine-2-carboxylate: Lacks the methoxy group, affecting its reactivity and applications.
Ethyl 4-methoxypyrrolidine-2-carboxylate: An ethyl ester variant with different physical and chemical properties.
生物活性
(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structural features and stereochemistry contribute to its diverse biological activities. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C8H15NO3
- Molecular Weight : 173.21 g/mol
- Chirality : (2S,4S) configuration
This stereochemistry is essential for its interaction with biological targets, influencing its pharmacological properties.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, impacting metabolic pathways.
- Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It is capable of neutralizing free radicals, which contribute to oxidative stress in cells. This property suggests potential applications in preventing oxidative damage in various diseases.
2. Anticoagulant Activity
This compound may influence the coagulation cascade by interacting with proteins involved in blood clotting. This activity could be beneficial in developing anticoagulant therapies .
3. Neuroprotective Effects
Some studies highlight the neuroprotective potential of pyrrolidine derivatives. Although specific data on this compound is limited, it is hypothesized that it may protect neuronal cells from damage due to oxidative stress or excitotoxicity .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The results indicated a dose-dependent scavenging effect on free radicals, suggesting its potential as a dietary supplement or therapeutic agent in oxidative stress-related conditions.
Case Study: Neuroprotection
In vitro studies using neuronal cell lines demonstrated that treatment with this compound reduced cell death induced by glutamate toxicity. The compound's ability to modulate intracellular calcium levels was proposed as a mechanism underlying its neuroprotective effects .
特性
IUPAC Name |
methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZRASYGGJQCQ-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














